molecular formula C21H23NO5S B589284 Thiorphan Methoxyacetophenone-13C,d3 Derivative CAS No. 1329837-24-2

Thiorphan Methoxyacetophenone-13C,d3 Derivative

Cat. No. B589284
CAS RN: 1329837-24-2
M. Wt: 405.488
InChI Key: LYFBMQMMAFLEHC-KQORAOOSSA-N
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Description

Thiorphan Methoxyacetophenone-13C,d3 Derivative is a chemical compound with the molecular formula C21H23NO5S . It is used in pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of Thiorphan Methoxyacetophenone-13C,d3 Derivative is represented by the formula C21H23NO5S . The molecular weight of this compound is 405.488.

Scientific Research Applications

Pharmacological Effects of Paeonol Derivatives

Paeonol, a component similar in naming structure to the requested compound, has been identified for its wide range of pharmacological activities. Studies have shown that derivatives of Paeonol exhibit antibacterial, anti-inflammatory, antipyretic analgesic, and antioxidant effects. The research progress on these derivatives has been systematically reviewed, indicating a potential area of interest for similar compounds (Wang et al., 2020).

Environmental Impact and Toxicities of Benzophenone-3

While not directly related to therapeutic applications, the study on Benzophenone-3, a common component in sunscreen products, highlights the importance of understanding the environmental fate and toxicological effects of chemical derivatives. This research provides a comprehensive review of the physicochemical properties, toxicokinetics, environmental occurrence, and toxic effects of Benzophenone-3 and its metabolites, emphasizing the need for further studies on the environmental monitoring and potential consequences of long-term exposure (Kim & Choi, 2014).

Clinical Use of Racecadotril and Its Metabolite Thiorphan

Racecadotril, an inhibitor of the enzyme neutral endopeptidase, has been explored for its analgesic, cardiovascular, and anti-diarrheal effects in both animal models and patients. The active metabolite of Racecadotril, Thiorphan, which does not cross the blood-brain-barrier, has shown consistent effectiveness in the treatment of acute diarrhea. This review of Racecadotril's pharmacodynamics, pharmacokinetics, and clinical effects provides insight into the application of enzyme inhibitors in therapeutics (Eberlin et al., 2012).

Synthesis and Applications of Thiophene Derivatives

Research on Thiophene derivatives, which share structural similarities with many pharmacologically active compounds, has been significant for their applications in medicinal chemistry. This review discusses the synthesis of Thiophene derivatives and their antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. It also touches on their use in organic materials due to their electronic properties (Xuan, 2020).

Mechanism of Action

Target of Action

Thiorphan Methoxyacetophenone-13C,d3 Derivative, also known as DTXSID50858477, is a potent inhibitor of membrane metalloendopeptidase (enkephalinase) . Enkephalinase is an enzyme that degrades enkephalins, which are endogenous opioid peptides that modulate the body’s response to pain.

Mode of Action

The compound interacts with its target, enkephalinase, by inhibiting its activity. This inhibition results in an increase in the concentration of enkephalins. The increased enkephalin levels potentiate morphine-induced analgesia and attenuate naloxone-precipitated withdrawal symptoms .

Result of Action

The inhibition of enkephalinase by Thiorphan Methoxyacetophenone-13C,d3 Derivative leads to an increase in enkephalin levels. This results in potentiated morphine-induced analgesia and attenuated naloxone-precipitated withdrawal symptoms, indicating a potential role for this compound in pain management and opioid withdrawal treatment .

properties

IUPAC Name

2-[[2-benzyl-3-[2-oxo-2-[3-(trideuterio(113C)methoxy)phenyl]ethyl]sulfanylpropanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5S/c1-27-18-9-5-8-16(11-18)19(23)14-28-13-17(21(26)22-12-20(24)25)10-15-6-3-2-4-7-15/h2-9,11,17H,10,12-14H2,1H3,(H,22,26)(H,24,25)/i1+1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFBMQMMAFLEHC-KQORAOOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CSCC(CC2=CC=CC=C2)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=CC=CC(=C1)C(=O)CSCC(CC2=CC=CC=C2)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858477
Record name N-(2-{[(2-{3-[(~13~C,~2~H_3_)Methyloxy]phenyl}-2-oxoethyl)sulfanyl]methyl}-3-phenylpropanoyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[2-benzyl-3-[2-oxo-2-[3-(trideuterio(113C)methoxy)phenyl]ethyl]sulfanylpropanoyl]amino]acetic acid

CAS RN

1329837-24-2
Record name N-(2-{[(2-{3-[(~13~C,~2~H_3_)Methyloxy]phenyl}-2-oxoethyl)sulfanyl]methyl}-3-phenylpropanoyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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